molecular formula C8H10ClN3O B3431475 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride CAS No. 903558-72-5

5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No. B3431475
CAS RN: 903558-72-5
M. Wt: 199.64 g/mol
InChI Key: NQLRPHFCKRGDGL-UHFFFAOYSA-N
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Description

The compound “5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride” is a type of organic compound. Organic compounds that contain an aminomethyl group (−CH2−NH2) are quite common and have various applications . They can be described as a methyl group substituted by an amino group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions . For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the resources I searched .

Scientific Research Applications

Receptor Antagonist Development

Research has shown that benzimidazole derivatives, including compounds similar to 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, are explored for their potential as 5-HT3 receptor antagonists. These compounds have been studied through both in vitro and in vivo tests, demonstrating comparable activity to known antagonists like ondansetron when administered intraperitoneally or orally. This suggests their potential use in therapeutic applications due to their receptor-binding capabilities and favorable activity profile (Pascual et al., 2003).

Corrosion Inhibition

Benzimidazole derivatives are also investigated for their application as corrosion inhibitors. A study on novel benzimidazole compounds, including structures akin to this compound, revealed their effectiveness in preventing mild steel corrosion in acidic media. These compounds act by adsorbing onto the steel surface and forming an insoluble complex with ferrous species, with their efficiency increasing with the number of benzimidazole segments in the molecule (Tang et al., 2013).

Antiproliferative Activity

The antiproliferative potential of benzimidazole derivatives has been examined, with novel compounds synthesized for this purpose showing activity against human cancer cell lines. The structural and molecular analysis of these compounds, including those related to this compound, underscores their potential in cancer therapy through their ability to inhibit cell proliferation (Hranjec et al., 2012).

Fluorescent Properties

The fluorescent properties of benzimidazole derivatives, including this compound, have been explored for potential applications in materials science. Such compounds have been synthesized and analyzed for their fluorescence, indicating high quantum yield and significant Stokes shift, which could be useful in optical materials and sensors (Gu An-zhong, 2010).

Crystallographic and Molecular Studies

Crystallographic and molecular studies of benzimidazole derivatives, including this compound, contribute to our understanding of their chemical behavior and potential applications. These studies provide detailed insights into the molecular structure, hydrogen bonding, and π-π interactions, which are crucial for designing compounds with desired properties (Patricio-Rangel et al., 2020).

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicological studies. These studies help identify any potential health risks associated with exposure to the compound. Unfortunately, the specific safety and hazard information for “5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride” is not available in the resources I searched .

Future Directions

The future directions for a compound depend on its potential applications. For instance, if it’s a drug, future directions might involve clinical trials to test its efficacy and safety. Unfortunately, the specific future directions for “5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride” are not available in the resources I searched .

properties

IUPAC Name

5-(aminomethyl)-1,3-dihydrobenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c9-4-5-1-2-6-7(3-5)11-8(12)10-6;/h1-3H,4,9H2,(H2,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLRPHFCKRGDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

903558-72-5
Record name 5-(aminomethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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